2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid
CAS No.: 653588-47-7
Cat. No.: VC16807876
Molecular Formula: C11H9NO4S2
Molecular Weight: 283.3 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid - 653588-47-7](/images/structure/VC16807876.png)
Specification
CAS No. | 653588-47-7 |
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Molecular Formula | C11H9NO4S2 |
Molecular Weight | 283.3 g/mol |
IUPAC Name | 2-[4-(1,3-thiazol-2-yl)phenyl]sulfonylacetic acid |
Standard InChI | InChI=1S/C11H9NO4S2/c13-10(14)7-18(15,16)9-3-1-8(2-4-9)11-12-5-6-17-11/h1-6H,7H2,(H,13,14) |
Standard InChI Key | VKQXPFZGOZEVEH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)CC(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is 2-[4-(1,3-thiazol-2-yl)phenyl]sulfonylacetic acid, reflecting its three core components:
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A thiazole ring (1,3-thiazol-2-yl) attached para to a benzene ring.
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A sulfonyl group () bridging the benzene and acetic acid moieties.
The structural formula is represented as:
This configuration enables diverse electronic interactions, making it a candidate for enzyme inhibition and ligand-receptor binding studies .
Key Identifiers and Synonyms
Synthesis and Structural Optimization
Synthetic Routes
While no direct synthesis protocol for 2-[4-(1,3-thiazol-2-yl)phenyl]sulfonylacetic acid is documented, analogous thiazole-sulfonyl derivatives suggest feasible pathways:
Thiazole Ring Formation
Thiazole synthesis typically involves cyclocondensation of α-haloketones with thioureas or thioamides . For example, α-bromoacetophenone derivatives react with thiocarbamide in acetic acid to form thiazole cores . Adapting this, 4-(2-bromoacetyl)phenyl intermediates could be cyclized with thiourea to yield the thiazole-phenyl scaffold .
Sulfonation and Acetic Acid Conjugation
Post-thiazole formation, sulfonation at the para position of the benzene ring could proceed via chlorosulfonic acid treatment, followed by nucleophilic displacement with sodium acetate to introduce the sulfonylacetic acid group .
Reaction Optimization
Key parameters influencing yield and purity include:
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Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) enhance sulfonation efficiency .
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Temperature control: Cyclocondensation requires mild heating (60–80°C) to avoid side reactions .
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Catalysts: Acidic conditions (e.g., ) facilitate ester hydrolysis to the free carboxylic acid .
Physicochemical and Computational Properties
Experimental vs. Computed Data
Property | Experimental Value | Computed Value (PubChem ) |
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Molecular Weight | 283.3 g/mol | 283.3 g/mol |
XLogP3 | N/A | 1.4 |
PSA (Polar Surface Area) | N/A | 87.9 Ų |
Melting Point | Not reported | N/A |
The compound’s moderate lipophilicity () suggests balanced membrane permeability, while its high polar surface area (87.9 Ų) may limit blood-brain barrier penetration .
Spectroscopic Characterization
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¹H NMR: Expected signals include aromatic protons (δ 7.2–8.2 ppm), sulfonyl methylene (δ 3.5–4.0 ppm), and carboxylic acid (δ 12–13 ppm) .
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¹³C NMR: Key resonances correspond to the thiazole carbons (δ 120–160 ppm), sulfonyl group (δ 40–50 ppm), and carbonyl carbons (δ 170–180 ppm) .
Biological Activity and Mechanistic Insights
Anti-Inflammatory Activity
Analogous 2-(4-thiazolylphenyl)propionic acids reduce carrageenin-induced paw edema in rats by >50% at 10 mg/kg, correlating with COX-2 selectivity . The sulfonylacetic acid moiety in the target compound may enhance solubility and target affinity compared to propionic acid derivatives .
Applications and Future Directions
Therapeutic Prospects
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Diabetes Management: AR inhibition could mitigate diabetic complications like neuropathy .
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Anti-Inflammatory Agents: COX-2 selectivity may offer gastrointestinal safety advantages over NSAIDs .
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Antimicrobials: Thiazole-benzimidazole hybrids show broad-spectrum antibacterial activity .
Challenges and Opportunities
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